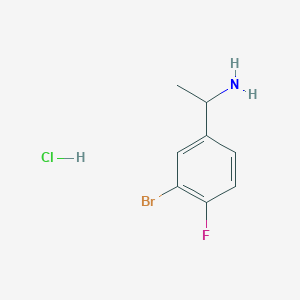![molecular formula C18H19NaO5S B12307776 sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)
sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound. It is a derivative of estradiol, a major estrogen hormone, and is often used in scientific research due to its unique properties. This compound is particularly notable for its deuterium labeling, which makes it useful in various analytical and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves the deuteration of estradiol followed by sulfonation. The deuteration process replaces specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce different hydroxylated compounds .
Applications De Recherche Scientifique
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies of hormone action and metabolism due to its structural similarity to estradiol.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mécanisme D'action
The compound exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling allows for detailed studies of these interactions using techniques like mass spectrometry and nuclear magnetic resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 17β-estradiol 3-sulfate: A non-deuterated analogue with similar biological activity.
Estrone sulfate: Another estrogen sulfate with distinct metabolic pathways and physiological effects.
Prasterone sulfate: A sulfate ester of dehydroepiandrosterone with different pharmacological properties.
Uniqueness
The primary uniqueness of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its deuterium labeling. This feature enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H19NaO5S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18?;/m0./s1/i7D2,10D; |
Clé InChI |
HBVSSZJQFZAJLK-MPYZXJRPSA-M |
SMILES isomérique |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



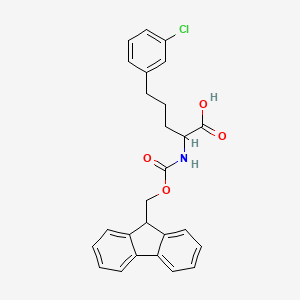
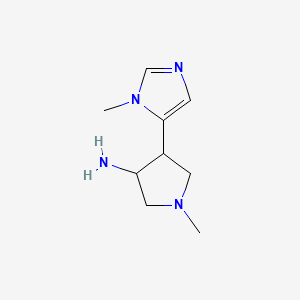
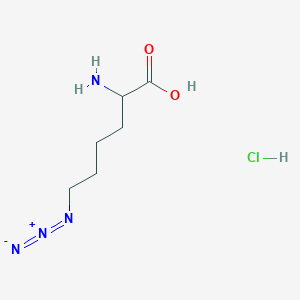
![Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)
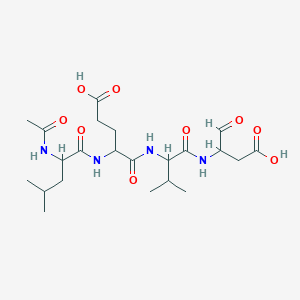


![4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12307746.png)
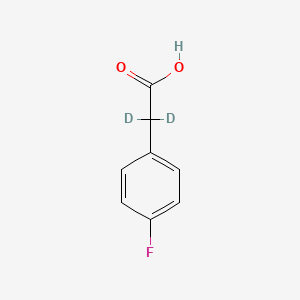
![rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans](/img/structure/B12307761.png)


